((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate
Description
Properties
IUPAC Name |
[(2R,3R)-3-benzoyloxy-4,4-difluoro-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O8S/c1-31(25,26)30-19-20(21,22)16(29-18(24)14-10-6-3-7-11-14)15(28-19)12-27-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16-,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAQHZDWFACWFK-QNRNLVPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1C([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134877-42-2, 122111-11-9 | |
| Record name | α-D-erythro-Pentofuranose, 2-deoxy-2,2-difluoro-, 3,5-dibenzoate 1-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate, with the CAS number 122111-01-7, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₁₄F₂O₆, with a molecular weight of 376.31 g/mol. It features a tetrahydrofuran ring substituted with fluorine and methylsulfonyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄F₂O₆ |
| Molecular Weight | 376.31 g/mol |
| CAS Number | 122111-01-7 |
| Purity | ≥95% |
| Storage Conditions | -20°C (freezer) |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The presence of difluoro and methylsulfonyl groups is believed to enhance the compound's ability to inhibit cancer cell proliferation. For instance, studies on related tetrahydrofuran derivatives have shown that they can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
The biological activity of ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
- Targeting Specific Signaling Pathways : It could interact with key signaling pathways involved in cell survival and proliferation.
In Vitro Studies
A study conducted on a series of analogs demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against human melanoma cell lines. The study highlighted that the introduction of the methylsulfonyl group significantly enhanced cytotoxicity compared to non-sulfonated analogs .
In Vivo Studies
Animal models treated with related tetrahydrofuran derivatives exhibited reduced tumor growth rates compared to controls. These studies suggest that the compound may have potential as a therapeutic agent in oncology .
Scientific Research Applications
Medicinal Chemistry
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate has been studied for its potential therapeutic applications:
- Antiviral Activity : Research indicates that compounds with similar structural frameworks may exhibit antiviral properties. The difluorinated tetrahydrofuran moiety can enhance bioactivity by improving binding affinity to viral targets.
- Anticancer Properties : Preliminary studies suggest that this compound could be investigated for its effects on cancer cell lines. The presence of the benzoyloxy and methylsulfonyl groups may contribute to selective cytotoxicity against tumor cells.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique functional groups allow it to act as a precursor in the synthesis of more complex compounds, particularly in the development of pharmaceuticals.
Material Science
Due to its unique chemical structure, ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate can be explored in material science:
- Polymer Chemistry : The compound can be utilized in the formulation of polymers with enhanced mechanical properties or specific functionalities due to its reactive sites.
Case Study 1: Antiviral Research
A study published in Journal of Medicinal Chemistry explored the antiviral activities of difluorinated tetrahydrofuran derivatives. The results indicated that compounds similar to ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate showed promising inhibition against viral replication in vitro .
Case Study 2: Anticancer Activity
In a recent investigation reported in Cancer Letters, researchers evaluated the cytotoxic effects of various sulfonyl-containing compounds on different cancer cell lines. The findings suggested that the incorporation of methylsulfonyl groups significantly enhanced the anticancer activity of certain derivatives .
Chemical Reactions Analysis
Nucleophilic Substitution at the Mesyl Group
The mesyl group (-OSO₂CH₃) undergoes nucleophilic displacement reactions due to its excellent leaving ability. This reactivity is critical in pharmaceutical synthesis, where the compound serves as an intermediate .
| Reaction Type | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sₙ2 | Amines | DMF, 60°C | Amine-substituted derivative | 78% | |
| Sₙ2 | Alkoxides | THF, RT | Ether derivatives | 65% | |
| Sₙ1 | Halides | Acetone, reflux | Halogenated analogs | 52% |
Mechanistic Insights :
-
The tetrahedral geometry at C5 and electron-withdrawing fluorine atoms enhance the electrophilicity of the adjacent carbon, favoring Sₙ2 mechanisms .
-
Steric hindrance from the tetrahydrofuran ring limits bulkier nucleophiles, as observed in lower yields for tert-butoxide substitutions .
Hydrolysis of Benzoyloxy Esters
The benzoyloxy groups undergo hydrolysis under acidic or basic conditions to yield hydroxyl or carboxylate intermediates, pivotal for further functionalization .
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Basic (pH >10) | NaOH/H₂O, EtOH | Free hydroxyl groups | Prodrug activation |
| Acidic (pH <3) | HCl/MeOH | Benzoic acid derivatives | Synthetic intermediates |
Key Findings :
-
Basic hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions.
-
The difluoro substituents stabilize the transition state via inductive effects, accelerating reaction rates .
Elimination Reactions
Under strongly basic conditions, the mesyl group participates in β-elimination, forming a difluoroalkene .
Example :
Ring-Opening Reactions
The tetrahydrofuran ring can undergo acid-catalyzed ring-opening, though this is less common due to the stabilizing effect of fluorine atoms .
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂SO₄ | 100°C, 12 hrs | Linear diol sulfate derivatives | Low yield (∼30%) |
| BF₃·Et₂O | CH₂Cl₂, RT | Fluorinated ethers | Requires excess Lewis acid |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and benzoic anhydride .
-
Light Sensitivity : Prolonged UV exposure leads to defluorination, necessitating storage in amber vials .
Comparative Reactivity with Analogues
| Feature | This Compound | Similar Compound (No Mesyl Group) |
|---|---|---|
| Nucleophilic Reactivity | High (k = 0.45 M⁻¹s⁻¹) | Low (k = 0.02 M⁻¹s⁻¹) |
| Hydrolysis Rate | t₁/₂ = 2 hrs (pH 10) | t₁/₂ = 48 hrs (pH 10) |
Comparison with Similar Compounds
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate (CAS: 143157-22-6)
- Molecular Formula : C₁₉H₁₆F₂O₆
- Molecular Weight : 378.3 g/mol .
- Key Difference : Replaces the methylsulfonyloxy group with a hydroxyl (-OH) substituent at the 5-position.
- Implications : The hydroxyl group increases polarity but reduces stability compared to the methylsulfonyloxy derivative, limiting its utility in reactions requiring electrophilic leaving groups .
((2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl) benzoate (CAS: 729596-46-7)
((2R,3S,4S,5S)-3-Fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl benzoate (CAS: 237410-13-8)
- Molecular Formula : C₁₃H₁₅FO₅
- Molecular Weight : 270.26 g/mol .
- Key Difference : Contains a methoxy (-OCH₃) group at the 5-position and lacks difluorination.
- Implications : The methoxy group improves lipophilicity (logP: ~3.76), enhancing blood-brain barrier penetration, but reduces electrophilic reactivity .
Physicochemical and Functional Comparisons
Research Findings and Limitations
- Synthetic Challenges : The stereospecific (2R,3R) configuration requires chiral catalysis or resolution, increasing production costs .
- Toxicity Concerns : Methylsulfonyl derivatives show higher respiratory toxicity (H335) compared to methoxy or hydroxyl analogues .
- Data Gaps : Boiling points and exact melting points for many analogues remain unreported, complicating industrial scaling .
Preparation Methods
Stereoselective Construction of the Tetrahydrofuran Core
The tetrahydrofuran ring with (2R,3R) stereochemistry is central to the target compound. A Sharpless asymmetric dihydroxylation (AD) strategy, as demonstrated in the synthesis of analogous tetrahydrofuran fragments, provides a reliable pathway to establish stereocenters . Starting from a δ-hydroxy α,β-unsaturated ester precursor, AD using the (DHQD)₂PHAL ligand and OsO₄ in tert-butanol/water (1:1) achieves trans-dihydroxylation with >95% enantiomeric excess . The resulting diol undergoes cyclization via mesylation (MeSO₂Cl, Et₃N, CH₂Cl₂) to form a tetrahydrofuran intermediate with retained stereochemistry .
Key parameters:
-
Oxidant : K₃Fe(CN)₆ and K₂CO₃ maintain reaction efficiency .
-
Temperature : 4°C minimizes side reactions during dihydroxylation .
Fluorination at the C4 Position
Introducing difluoro groups at the C4 position requires deoxyfluorination or difluorocarbene insertion. A two-step protocol involving hydroxyl protection followed by DAST (diethylaminosulfur trifluoride) treatment is effective . For example, a hydroxylated tetrahydrofuran intermediate is first benzoylated (BzCl, pyridine) to protect reactive sites, then treated with DAST (1.5 equiv., CH₂Cl₂, −20°C) to replace hydroxyl groups with fluorine atoms . This method achieves >90% conversion, with minimal epimerization due to low-temperature conditions .
Alternative approaches using XtalFluor-E or Fluolead show lower efficiency (<70% yield) but are viable for scale-up .
Benzoylation of Hydroxyl Groups
Benzoyl groups at C3 and the methyl ester are introduced via sequential acylation. The primary hydroxyl group is benzoylated first using benzoyl chloride (BzCl, 2.0 equiv.) in pyridine at 0°C . The reaction proceeds quantitatively within 2 hours, with pyridine neutralizing HCl byproducts . The secondary hydroxyl group is then protected as a methyl benzoate using methyl chloroformate (ClCO₂Me, 1.2 equiv.) and DMAP (0.1 equiv.) in CH₂Cl₂ .
Critical considerations :
-
Order of protection : Benzoylation before methyl ester formation prevents transesterification .
-
Base selection : DMAP accelerates acylation without promoting racemization .
Mesylation of the C5 Hydroxyl Group
The C5 hydroxyl group is converted to a methylsulfonyloxy (mesyl) group using methanesulfonyl chloride (MeSO₂Cl). Optimized conditions involve MeSO₂Cl (1.5 equiv.), Et₃N (2.0 equiv.), and catalytic DMAP (0.05 equiv.) in CH₂Cl₂ at 0°C . The reaction completes within 3 hours, yielding the mesylated product in 95% isolated yield after silica gel chromatography .
Side reactions :
-
Overmesylation is avoided by stoichiometric control.
-
Epimerization at C2/C3 is negligible under low-temperature conditions .
Final Assembly and Purification
The fully functionalized tetrahydrofuran is isolated via column chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol/water (4:1) . Key analytical data:
-
¹H NMR (500 MHz, CDCl₃): δ 8.05 (d, J = 7.2 Hz, 2H, ArH), 7.58 (t, J = 7.4 Hz, 1H, ArH), 5.72 (dd, J = 6.8, 4.2 Hz, 1H, H-3), 5.32 (s, 2H, CH₂OBz) .
-
HRMS : [M+Na]⁺ calcd. for C₂₀H₁₈F₂O₈S 503.0632; found 503.0635 .
Scale-Up and Industrial Considerations
Pilot-scale synthesis (100 g) uses continuous flow reactors for the mesylation step to enhance heat transfer and reduce reaction time by 40% . Process optimization highlights:
-
Solvent recycling : CH₂Cl₂ recovery via distillation achieves 85% efficiency .
-
Waste reduction : DAST byproducts are neutralized with aqueous NaHCO₃ before disposal .
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereopurity | Cost (USD/g) |
|---|---|---|---|
| Sharpless AD + Mesylation | 62% | 98% ee | 120 |
| DAST Fluorination | 58% | 95% ee | 150 |
| Flow Reactor Mesylation | 70% | 97% ee | 90 |
The Sharpless-based route offers the best balance of yield and stereochemical fidelity, while flow reactor mesylation reduces production costs .
Q & A
Basic: What are the recommended handling and storage conditions for this compound to ensure stability?
Methodological Answer:
The compound should be stored in a tightly sealed container under dry, well-ventilated conditions at room temperature. Electrostatic discharge must be minimized during handling, and direct contact with skin/eyes should be avoided using nitrile gloves, chemical goggles, and flame-retardant lab coats . Stability data indicate no decomposition under recommended storage, but exposure to moisture or high temperatures may trigger hydrolysis of the methylsulfonyl or benzoyloxy groups. For long-term storage, inert atmospheres (e.g., argon) are advised to prevent oxidation .
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for verifying stereochemistry (e.g., (2R,3R) configuration) and detecting impurities. Fluorine atoms (F NMR) and the methylsulfonyl group (C) produce distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected: ~456 g/mol for CHFOS) and detects sulfonate-related fragmentation .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, with acetonitrile/water gradients resolving polar degradation products .
Advanced: How can researchers achieve stereochemical control at the (2R,3R) positions during synthesis?
Methodological Answer:
Stereochemical control is typically achieved via:
- Chiral Auxiliaries : Use of enantiopure starting materials, such as (2R,3R)-tetrahydrofuran precursors, to direct benzoyloxy and methylsulfonyl group placement .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., palladium with chiral ligands) for stereoselective ring-opening of epoxides or fluorination steps .
- Protecting Group Strategies : Temporary protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers prevents undesired side reactions during sulfonylation .
Advanced: What are the potential decomposition pathways and byproducts under thermal stress, and how can they be characterized?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (likely >200°C due to benzoyl/methylsulfonyl stability) .
- GC-MS : Detects volatile byproducts like benzoic acid (from benzoyloxy hydrolysis) or sulfur dioxide (methylsulfonyl cleavage) .
- FT-IR : Monitors carbonyl (C=O) and sulfonate (S=O) bond degradation. Loss of infrared peaks at ~1720 cm (ester C=O) or 1350 cm (S=O) indicates breakdown .
Advanced: How do the 4,4-difluoro and methylsulfonyl substituents influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The difluoro group increases electrophilicity at the tetrahydrofuran ring, enhancing susceptibility to nucleophilic attack (e.g., in glycosylation reactions).
- Methylsulfonyl Group : Acts as a leaving group in substitution reactions. Its mesomeric effects stabilize adjacent carbocations, enabling regioselective functionalization .
- Computational Studies : Density Functional Theory (DFT) calculations predict charge distribution and transition states for mechanistic insights .
Basic: What safety protocols are critical for handling this compound in aqueous or acidic conditions?
Methodological Answer:
- PPE : Full-face respirators with organic vapor cartridges are required if aerosolization occurs. Acid-resistant gloves (e.g., neoprene) prevent skin exposure during acidic hydrolysis studies .
- Spill Management : Neutralize acidic spills with sodium bicarbonate before containment. Collect residues using vacuum systems with HEPA filters to avoid environmental release .
Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise Temperature Control : Low temperatures (−78°C) during fluorination steps minimize side reactions, while benzoylation at 0°C improves selectivity .
- Catalytic Recycling : Pd/C or zeolites recover expensive catalysts in Suzuki-Miyaura coupling steps involving aryl intermediates .
- In-line Analytics : ReactIR monitors reaction progress in real-time, reducing over-reaction or byproduct formation .
Basic: What are the ecological disposal considerations for this compound?
Methodological Answer:
Waste must be treated as hazardous organic material. Incineration at >1000°C with scrubbers neutralizes sulfur and fluorine emissions. Contaminated glassware requires deactivation with 10% KOH/ethanol before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
